Differentiation from Potent UT-A1 Inhibitors: Comparative Inhibitory Activity Against Rat UT-A1
3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea exhibits a distinct inhibitory profile against rat UT-A1 when compared to a more potent analog. The compound shows an IC50 of 5,000 nM for UT-A1 [1], while a structurally related inhibitor, CHEMBL4863558, demonstrates a 12.5-fold higher potency with an IC50 of 400 nM under identical assay conditions [2]. This quantitative difference underscores the compound's utility as a tool for establishing potency thresholds in SAR studies, rather than as a high-affinity lead.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5,000 nM |
| Comparator Or Baseline | CHEMBL4863558 (a more potent UT-A1 inhibitor): 400 nM |
| Quantified Difference | 12.5-fold less potent |
| Conditions | Inhibition of rat UT-A1 expressed in MDCK cells, incubated for 15 mins, measured by fluorescence plate reader assay |
Why This Matters
This comparison provides a precise benchmark for researchers needing a moderate-affinity control compound to validate assay sensitivity or to explore the SAR of the phenylpyrimidine-urea series.
- [1] BindingDB. BDBM50575418 (CHEMBL4874369). Affinity Data: IC50: 5.00E+3 nM for rat UT-A1. View Source
- [2] BindingDB. BDBM50575404 (CHEMBL4863558). Affinity Data: IC50: 400 nM for rat UT-A1. View Source
